2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzylthio group, a hydroxyethyl group, and an indole moiety, making it a molecule of interest in various fields of scientific research.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol compound under basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The benzylthio intermediate is then coupled with the indole derivative using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via a nucleophilic addition reaction involving an epoxide and the amide nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, potentially influencing pathways related to neurotransmission, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-hydroxyethyl)acetamide: Lacks the indole moiety.
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide: Lacks the benzylthio group.
2-(benzylthio)-N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)acetamide: Lacks the methyl group on the indole.
Uniqueness
The unique combination of the benzylthio group, hydroxyethyl group, and indole moiety in 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-22-10-9-16-11-17(7-8-18(16)22)19(23)12-21-20(24)14-25-13-15-5-3-2-4-6-15/h2-11,19,23H,12-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMCOWAGCNQANC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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